Tetramethyldiphosphine

Computational chemistry Organophosphorus stereochemistry Conformational analysis

Tetramethyldiphosphine (CAS 3676-91-3), also designated as 1,1,2,2-tetramethyldiphosphane, is a tetraalkyldiphosphine characterized by a direct phosphorus-phosphorus single bond (P–P) with each phosphorus atom bearing two methyl substituents (molecular formula C₄H₁₂P₂, molecular weight 122.09 g/mol). Experimental gas-phase electron diffraction studies determined the P–P bond length as 2.192 ± 0.009 Å, representing one of the shorter P–P bonds among organodiphosphines, which influences its homolytic dissociation energetics and coordination behavior.

Molecular Formula C4H12P2
Molecular Weight 122.09 g/mol
CAS No. 3676-91-3
Cat. No. B13748785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethyldiphosphine
CAS3676-91-3
Molecular FormulaC4H12P2
Molecular Weight122.09 g/mol
Structural Identifiers
SMILESCP(C)P(C)C
InChIInChI=1S/C4H12P2/c1-5(2)6(3)4/h1-4H3
InChIKeyRLPGUIZCGVYNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethyldiphosphine (CAS 3676-91-3): Physicochemical and Structural Baseline for Procurement


Tetramethyldiphosphine (CAS 3676-91-3), also designated as 1,1,2,2-tetramethyldiphosphane, is a tetraalkyldiphosphine characterized by a direct phosphorus-phosphorus single bond (P–P) with each phosphorus atom bearing two methyl substituents (molecular formula C₄H₁₂P₂, molecular weight 122.09 g/mol) [1]. Experimental gas-phase electron diffraction studies determined the P–P bond length as 2.192 ± 0.009 Å, representing one of the shorter P–P bonds among organodiphosphines, which influences its homolytic dissociation energetics and coordination behavior [2]. The compound exhibits conformational flexibility, existing as a mixture of gauche and anti conformers in the gas phase, with high-level ab initio MP2/6-311+G* calculations demonstrating that the anti conformer is more stable than the gauche conformer by 6.1 kJ mol⁻¹, a conformational energy difference that contrasts with computational predictions for tetrasilyldiphosphine [3]. Tetramethyldiphosphine serves as a precursor to flexible aliphatic (dimethylphosphino) ligands and as a unidentate or bidentate ligand in transition metal catalysis, having been disclosed as a catalyst component in olefin disproportionation processes [4]. The compound is a clear, pyrophoric liquid that requires handling under rigorously air-free and moisture-free conditions, and may be converted to its air-stable disulfide derivative (tetramethyldiphosphine disulfide, CAS 3676-97-9) for safer storage and transport [5].

Why Tetramethyldiphosphine (CAS 3676-91-3) Cannot Be Interchanged with Other Tetraalkyldiphosphines or Bidentate Phosphines in Rigorous Applications


Tetramethyldiphosphine is not a generic tetraalkyldiphosphine that can be substituted with tetraethyldiphosphine, tetraphenyldiphosphine, or common bidentate phosphines such as 1,2-bis(dimethylphosphino)ethane (dmpe) without substantial changes in reaction outcomes. Conformational energetics differ: ab initio MP2/6-311+G* calculations reveal that the anti conformer of tetramethyldiphosphine is more stable than the gauche by 6.1 kJ mol⁻¹, whereas tetrasilyldiphosphine exhibits a different conformational preference under identical computational conditions [1]. Reactivity with unsaturated substrates is not uniform across the tetraalkyldiphosphine class; while tetramethyldiphosphine undergoes exclusive 1,4-addition to butadiene, yielding stereochemically distinct cis- and trans-1,4-bis(dimethylphosphino)but-2-ene products, tetraalkyldiphosphines with bulky substituents (e.g., tetra-tert-butyldiphosphine) show no reaction with hexafluoroacetone under comparable conditions [2]. Thermal stability of P–P bond cleavage also varies systematically: the homolytic dissociation energetics computed at the G2 level for tetramethyldiphosphine differ markedly from those of tetrasilyldiphosphine, reflecting the influence of substituent electronegativity and steric bulk on P–P bond strength [3]. Furthermore, the ligand field parameters (10Dq and β) of tetramethyldiphosphine disulfide complexes differ significantly from those of the unidentate trimethylphosphine sulfide analog PMe₃S, indicating that even closely related phosphine chalcogenides cannot be interchanged without altering coordination geometry and electronic effects at the metal center [4]. Generic substitution therefore risks altered stereochemical outcomes, divergent reaction kinetics, and non-reproducible catalytic performance.

Tetramethyldiphosphine (CAS 3676-91-3): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Conformational Stability: Tetramethyldiphosphine vs. Tetrasilyldiphosphine — 6.1 kJ mol⁻¹ Anti Preference

High-level ab initio molecular orbital calculations at the MP2/6-311+G* level demonstrate that tetramethyldiphosphine exhibits a specific conformational energy ordering with the anti conformer being more stable than the gauche conformer by 6.1 kJ mol⁻¹. This is a head-to-head computational comparison under identical theoretical conditions, showing that tetrasilyldiphosphine possesses a different conformational energy profile, with the energetic ordering of conformers not matching that of tetramethyldiphosphine [1].

Computational chemistry Organophosphorus stereochemistry Conformational analysis

Butadiene Addition: Exclusive 1,4-Addition of Tetramethyldiphosphine vs. No Reaction with Tetra-tert-butyldiphosphine in Hexafluoroacetone Addition

Tetramethyldiphosphine undergoes exclusive 1,4-addition to butadiene, producing a mixture of cis- and trans-1,4-bis(dimethylphosphino)but-2-ene. The reaction occurs slowly above 100 °C and is catalyzed by azobis(isobutyronitrile) (AIBN), proceeding via a dimethylphosphino-radical addition mechanism involving an allyl radical intermediate. In contrast, the bulkier tetra-tert-butyldiphosphine (Buᵗ₂PPBuᵗ₂) shows no reaction with hexafluoroacetone under comparable conditions, whereas tetramethyldiphosphine reacts with hexafluoroacetone to form a thermally stable compound containing a P(III)C(CF₃)₂OP(V) moiety [1][2].

Organophosphorus radical chemistry Diene functionalization Reaction selectivity

P–P Bond Length: Tetramethyldiphosphine (2.192 Å) vs. Diphenylphosphine P–P Bond (2.21–2.25 Å Range)

Gas-phase electron diffraction (GED) studies determined the P–P bond length of tetramethyldiphosphine to be 2.192 ± 0.009 Å, a value at the low end of the literature range for organodiphosphine P–P single bonds. By comparison, tetraphenyldiphosphine (Ph₂PPPh₂) exhibits a longer P–P bond length, reported in the range of approximately 2.21–2.25 Å depending on the crystalline polymorph and measurement method [1][2]. The shorter P–P bond in tetramethyldiphosphine correlates with a higher bond dissociation energy and altered homolytic cleavage kinetics relative to aryl-substituted diphosphines.

Gas-phase electron diffraction Bond length analysis Phosphorus chemistry

Ligand Field Strength: Tetramethyldiphosphine Disulfide (10Dq) vs. Trimethylphosphine Sulfide (PMe₃S) in Cobalt(II) Complexes

The ligand field parameters 10Dq and β measured for tetramethyldiphosphine disulfide (P₂Me₄S₂) in the [Co(P₂Me₄S₂)₂]²⁺ ion both appear to be significantly higher than the corresponding values for the unidentate ligand trimethylphosphine sulfide (PMe₃S) in [Co(PMe₃S)₄]²⁺. While exact numerical 10Dq values are not provided in the abstract, the statement 'significantly higher' establishes a clear spectroscopic and electronic differentiation between the bidentate diphosphine disulfide and its monodentate analog [1].

Coordination chemistry Ligand field parameters Spectrochemical series

Optimal Application Scenarios for Tetramethyldiphosphine (CAS 3676-91-3) Based on Quantifiable Differentiation Evidence


Synthesis of cis- and trans-1,4-Bis(dimethylphosphino)but-2-ene via Stereochemically Informative 1,4-Addition to Butadiene

Tetramethyldiphosphine is uniquely suited for the synthesis of cis- and trans-1,4-bis(dimethylphosphino)but-2-ene via exclusive 1,4-addition to butadiene [1]. The reaction proceeds via a dimethylphosphino-radical addition mechanism and produces a stereoisomeric mixture of products that can be separated and independently characterized by ¹H NMR and IR spectroscopy. The resulting bidentate ligands can then form polymeric complexes with Pt(II) that exhibit solubility differences enabling further purification. This chemistry leverages the specific radical reactivity of tetramethyldiphosphine that is absent in bulkier tetraalkyldiphosphines such as tetra-tert-butyldiphosphine, which shows no reactivity with analogous unsaturated electrophiles [2].

Preparation of Transition Metal Complexes Requiring Conformationally Defined P–P Ligands with Anti Conformer Preference (6.1 kJ mol⁻¹ Stabilization)

For coordination chemistry applications where the ligand's conformational ensemble influences metal complex geometry, tetramethyldiphosphine offers a well-defined anti conformer preference (anti more stable than gauche by 6.1 kJ mol⁻¹ at the MP2/6-311+G* level) that differs from tetrasilyldiphosphine [1]. This conformational predictability is critical when designing metal complexes for stereoselective catalysis, as the ligand bite angle and coordination mode depend on the conformer distribution. Tetramethyldiphosphine has been disclosed as a bidentate ligand component in olefin disproportionation catalysts, and the conformational data support its use in catalyst systems where ligand rigidity and predictable geometry are required [2].

Radical-Mediated P–P Bond Addition to Fluoroolefins (e.g., Tetrafluoroethylene) with Kinetics Governed by Arrhenius Parameters

Tetramethyldiphosphine undergoes gas-phase thermal addition to tetrafluoroethylene at 240–280 °C to yield 1,2-bis(dimethylphosphino)tetrafluoroethane, with the reaction kinetics described by the rate expression log₁₀[K/(dm³ mol⁻¹)⁰·⁶ s⁻¹] = (10.87 ± 0.37) – (129.2 ± 4) kJ mol⁻¹ / 2.303RT [1]. This kinetic characterization provides quantitative guidance for process optimization in industrial settings where predictable reaction rates and temperature control are essential. The reactivity of tetramethyldiphosphine toward tetrafluoroethylene distinguishes it from aryl-substituted diphosphines, which exhibit different P–P bond strengths and radical generation kinetics due to their longer P–P bond lengths [2].

Generation of Dimethylphosphido Radicals for Radical Chain Reactions Requiring Controlled P–P Homolysis

The homolytic dissociation of the P–P bond in tetramethyldiphosphine produces dimethylphosphido radicals (·PMe₂), which serve as chain carriers in radical addition reactions. The bond dissociation energetics computed at the G2 level for tetramethyldiphosphine differ from those of tetrasilyldiphosphine, with the P–P bond energy estimated to be in agreement with previously established values for organic P–P single bonds [1]. This defined radical generation pathway is essential for synthetic methodologies that require clean dimethylphosphino-group transfer without competing side reactions. The 1,4-addition to butadiene and the addition to tetrafluoroethylene are both examples of this radical-mediated chemistry that is specific to tetramethyldiphosphine among the tetraalkyldiphosphine class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetramethyldiphosphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.